molecular formula C15H13NO2 B11871446 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one CAS No. 620598-01-8

7-Phenoxy-2,3-dihydroquinolin-4(1H)-one

Cat. No.: B11871446
CAS No.: 620598-01-8
M. Wt: 239.27 g/mol
InChI Key: IHPPWVVWOKLDQI-UHFFFAOYSA-N
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Description

7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound that features a quinoline core structure with a phenoxy substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis may start with a quinoline derivative and a phenol derivative.

    Reaction Conditions: Common conditions include the use of a base (such as sodium hydride) and a solvent (such as dimethylformamide) to facilitate the nucleophilic substitution reaction.

    Purification: The product is usually purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming quinolinone derivatives.

    Reduction: Reduction reactions could lead to the formation of dihydroquinoline derivatives.

    Substitution: The phenoxy group may participate in various substitution reactions, depending on the reagents used.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Conditions may include the use of bases like sodium hydride or acids like hydrochloric acid.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinolinone derivatives, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

7-Phenoxy-2,3-dihydroquinolin-4(1H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 7-Phenoxy-2,3-dihydroquinolin-4(1H)-one would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological response. The pathways involved would be specific to the target and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinolin-4(1H)-one: Another quinoline derivative with a phenyl substituent.

    7-Methoxy-2,3-dihydroquinolin-4(1H)-one: Similar structure with a methoxy group instead of a phenoxy group.

Uniqueness

7-Phenoxy-2,3-dihydroquinolin-4(1H)-one is unique due to its specific substituents, which can influence its chemical reactivity and biological activity. The phenoxy group may impart different properties compared to other substituents, making it a compound of interest for various applications.

Properties

CAS No.

620598-01-8

Molecular Formula

C15H13NO2

Molecular Weight

239.27 g/mol

IUPAC Name

7-phenoxy-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C15H13NO2/c17-15-8-9-16-14-10-12(6-7-13(14)15)18-11-4-2-1-3-5-11/h1-7,10,16H,8-9H2

InChI Key

IHPPWVVWOKLDQI-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)OC3=CC=CC=C3

Origin of Product

United States

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